1-Oleoyl-3-palmitoylglycerol
Description
Classification and Positional Isomerism within Diacylglycerols
Diacylglycerols are classified based on the positions of the fatty acid chains on the glycerol (B35011) backbone. This gives rise to positional isomers, namely 1,2-diacylglycerols and 1,3-diacylglycerols. 1-Oleoyl-3-palmitoylglycerol is a member of the 1,3-diacylglycerol subclass. These positional isomers exhibit distinct biochemical properties and participate in different metabolic pathways. uoc.gr
1,2-Diacylglycerols are well-established as critical second messengers in cellular signaling pathways, most notably in the activation of protein kinase C (PKC). wikipedia.org They are generated at the cell membrane from the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). wikipedia.org Due to their role in signaling, the metabolism of 1,2-diacylglycerols is tightly regulated.
In contrast, 1,3-diacylglycerols, including this compound, are primarily considered intermediates in the biosynthesis and breakdown of triacylglycerols (TAGs), which are the main form of energy storage in eukaryotes. uoc.grwikipedia.org The metabolic fate of ingested 1,3-diacylglycerols differs from that of 1,2-diacylglycerols. While 1,2-diacylglycerols are readily re-acylated to form TAGs that are packaged into chylomicrons for transport, 1,3-diacylglycerols are first hydrolyzed to monoacylglycerols and free fatty acids before absorption and re-synthesis. conicet.gov.ar Research suggests that dietary 1,3-diacylglycerols may lead to reduced postprandial hyperlipidemia compared to triacylglycerols. oup.com Furthermore, 1,3-diacylglycerols are thermodynamically more stable than their 1,2- counterparts due to reduced steric hindrance, and an equilibrium mixture in edible oils often contains a higher proportion of the 1,3-isomer. conicet.gov.arnhri.org.tw
Table 1: Comparison of 1,2- and 1,3-Diacylglycerol Isomers
| Feature | 1,2-Diacylglycerols | 1,3-Diacylglycerols (e.g., this compound) |
| Primary Role | Second messengers in cell signaling | Intermediates in triacylglycerol metabolism |
| Metabolic Pathway | Activation of Protein Kinase C (PKC) | Biosynthesis and catabolism of triacylglycerols |
| Stability | Less thermodynamically stable | More thermodynamically stable |
| Precursor for | Phospholipids, Triacylglycerols | Primarily Triacylglycerols |
Stereochemical Considerations of this compound
The glycerol molecule is prochiral, meaning it can be converted into a chiral molecule in a single step. The stereospecific numbering (sn) system is used to unambiguously define the stereochemistry of glycerolipids. researchgate.netacs.org In a Fischer projection with the hydroxyl group at carbon-2 pointing to the left, the carbons are numbered 1, 2, and 3 from top to bottom. researchgate.net
This compound is a chiral molecule because it has two different acyl groups attached to the primary hydroxyl groups of glycerol. This gives rise to two enantiomers:
sn-1-oleoyl-3-palmitoyl-glycerol : Oleic acid is at the sn-1 position and palmitic acid is at the sn-3 position. This is the (S)-stereoisomer. ebi.ac.uk
sn-1-palmitoyl-3-oleoyl-glycerol : Palmitic acid is at the sn-1 position and oleic acid is at the sn-3 position. This is the (R)-stereoisomer. nih.gov
The term "this compound" without the sn designation often refers to a racemic mixture of these two enantiomers (rac-1-oleoyl-3-palmitoylglycerol). medchemexpress.com The specific stereoisomer can significantly influence its interaction with enzymes, which are often stereospecific. For instance, lipases can exhibit stereopreference, selectively hydrolyzing fatty acids from a specific sn-position. nih.gov This stereospecificity is critical in the synthesis of structured triacylglycerols, where the precise positioning of fatty acids is required for specific nutritional or physical properties.
Structural Context within the Glycerolipid Class
Glycerolipids are a broad class of lipids that includes mono-, di-, and triacylglycerols, as well as glycerophospholipids. This compound holds a key position as a metabolic intermediate within this class.
Its primary role is in the de novo synthesis of triacylglycerols. The pathway begins with glycerol-3-phosphate, which is sequentially acylated to form lysophosphatidic acid and then phosphatidic acid. wikipedia.org Phosphatidic acid is then dephosphorylated by phosphatidic acid phosphatase to yield a 1,2-diacylglycerol. nih.gov This 1,2-diacylglycerol can then be acylated by a diacylglycerol acyltransferase (DGAT) to form a triacylglycerol. wikipedia.org While 1,2-DAG is the direct precursor, the isomerization to the more stable 1,3-DAG can occur. nih.gov Conversely, during the breakdown (lipolysis) of triacylglycerols, this compound can be formed as an intermediate.
Furthermore, this compound is a direct precursor in the enzymatic or chemical synthesis of specific structured triacylglycerols. A prominent example is the synthesis of 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), a key component of human milk fat substitutes. researchgate.netnih.gov In this process, a 1,3-diacylglycerol can be esterified at the sn-2 position with a specific fatty acid. The purity and specific isomeric form of the starting diacylglycerol are crucial for the successful synthesis of the target structured triacylglycerol.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C37H70O5 |
| Molecular Weight | 594.9 g/mol nih.gov |
| Appearance | Solid biomol.com |
| Solubility | Soluble in chloroform (B151607) and ethyl acetate (B1210297) biomol.com |
Structure
2D Structure
Properties
IUPAC Name |
(3-hexadecanoyloxy-2-hydroxypropyl) (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBXPULYBQASLG-ZCXUNETKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Occurrence and Distribution of 1 Oleoyl 3 Palmitoylglycerol
Detection as a Mammalian Metabolite
1-Oleoyl-3-palmitoylglycerol has been identified as a mammalian metabolite, playing a role in the metabolic processes of mammals, including humans. ebi.ac.ukebi.ac.uk Its presence is significant in the context of lipid metabolism, where diacylglycerols are crucial intermediates in the synthesis and breakdown of fats. They are key components of cellular membranes and are involved in signaling pathways.
Identification in Eukaryotic and Prokaryotic Organisms
The occurrence of this compound is not limited to mammals; it has been detected in a range of eukaryotic organisms.
This compound is a known fungal metabolite, specifically identified in the metabolome of Baker's yeast (Saccharomyces cerevisiae). ebi.ac.ukebi.ac.uk In yeast, as in other eukaryotes, diacylglycerols are integral to lipid biosynthesis and cellular signaling. The Yeast Metabolome Database (YMDB) lists related triglycerides, highlighting the importance of such lipids in yeast biology. ymdb.ca
In humans, this compound is recognized as a metabolite by the Human Metabolome Database (HMDB). ebi.ac.ukebi.ac.uknih.gov It is a component of the complex lipid profile of the human body and is involved in various physiological processes. For instance, related triacylglycerols containing palmitic and oleic acids are found in human milk fat substitutes, underscoring their nutritional relevance. mdpi.com
Distribution across Biological Tissues and Cellular Compartments
The distribution of this compound and related lipids is widespread across different biological tissues and within cellular compartments. In humans, it has been located in the extracellular space and within cellular membranes. nih.gov The specific arrangement of fatty acids on the glycerol (B35011) backbone can influence the metabolic fate and biological function of the molecule. For example, the positional distribution of palmitic acid in triacylglycerols is a key factor in the nutritional value of infant formulas designed to mimic human milk. mdpi.com
Interactive Data Tables
Table 1: Documented Occurrence of this compound
| Organism Classification | Specific Organism | Metabolite Role |
| Eukaryote (Fungus) | Saccharomyces cerevisiae (Baker's Yeast) | Fungal Metabolite ebi.ac.ukebi.ac.uk |
| Eukaryote (Mammal) | Homo sapiens (Human) | Human Metabolite ebi.ac.ukebi.ac.uknih.gov |
Table 2: Cellular Location of this compound in Humans
| Cellular Compartment | Presence |
| Extracellular | Documented nih.gov |
| Membrane | Documented nih.gov |
Enzymatic Biosynthesis Pathways of 1 Oleoyl 3 Palmitoylglycerol
Overview of De Novo Diacylglycerol Synthesis
De novo synthesis of diacylglycerol, predominantly through the Kennedy pathway, is the primary mechanism for building the glycerolipid backbone from simpler precursors. nih.govlibretexts.org This evolutionarily conserved pathway is responsible for producing the vast majority of triacylglycerols (TAGs) and phospholipids (B1166683) in most organisms, including mammals and plants. libretexts.orgnih.gov The process begins with a glycerol (B35011) backbone precursor, glycerol-3-phosphate, which undergoes two sequential acylation reactions followed by a dephosphorylation step to yield a sn-1,2-diacylglycerol. aocs.orgwiley.comsapientia.ro These reactions primarily occur on the cytosolic face of the endoplasmic reticulum. libretexts.orgaocs.orgnih.gov While other pathways can generate DAG, such as the breakdown of phosphatidylcholine, the de novo route from glycerol-3-phosphate is the foundational starting point for creating new DAG molecules. nih.govwsu.edu
Role of the Glycerol 3-Phosphate Pathway
The glycerol-3-phosphate pathway represents the principal route for the de novo synthesis of 1-Oleoyl-3-palmitoylglycerol's precursor, sn-1,2-diacylglycerol. researchgate.nettaylorandfrancis.com The initial substrate, glycerol-3-phosphate (G3P), is typically derived from glucose metabolism via glycolysis or, to a lesser extent, from the direct phosphorylation of glycerol by glycerol kinase. libretexts.orgsapientia.ro The pathway proceeds through three critical enzymatic steps.
The first committed and often rate-limiting step in glycerolipid synthesis is the acylation of G3P at the sn-1 position. nih.govaocs.orgmdpi.com This reaction is catalyzed by the enzyme glycerol-3-phosphate acyltransferase (GPAT) . nih.govtaylorandfrancis.com GPAT facilitates the transfer of an activated fatty acid from a fatty acyl-coenzyme A (acyl-CoA) molecule to the sn-1 hydroxyl group of G3P, resulting in the formation of lysophosphatidic acid (LPA). libretexts.orgaocs.orgreactome.org To form the target molecule's precursor, oleoyl-CoA would be the acyl donor in this initial step.
The newly formed lysophosphatidic acid is subsequently acylated at the sn-2 position. This reaction is catalyzed by 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT) , also commonly known as lysophosphatidic acid acyltransferase (LPAAT). researchgate.nettaylorandfrancis.comaocs.org This enzyme transfers a second fatty acyl-CoA, in this case, palmitoyl-CoA, to the free hydroxyl group at the sn-2 position of LPA. The product of this reaction is phosphatidic acid (PA), a pivotal intermediate that stands at a metabolic crossroads, leading either toward the synthesis of storage lipids (triacylglycerols) or membrane lipids (phospholipids). sapientia.ronih.govwikipedia.org
In the final step of the de novo DAG synthesis, the phosphate (B84403) group is removed from the sn-3 position of phosphatidic acid. This hydrolysis reaction is catalyzed by phosphatidic acid phosphatase (PAP) , enzymes also known as lipins. mdpi.comnih.gov The dephosphorylation of PA yields sn-1,2-diacylglycerol and inorganic phosphate. reactome.orgnih.govhep.com.cn This step is a critical regulatory point, as it commits the PA molecule to the synthesis of TAGs or other neutral lipids. nih.govhep.com.cn The resulting molecule at this stage would be sn-1-oleoyl-2-palmitoylglycerol.
| Enzyme | Abbreviation | Reaction Catalyzed | Cellular Location |
|---|---|---|---|
| Glycerol-3-Phosphate Acyltransferase | GPAT | Glycerol-3-Phosphate + Acyl-CoA → Lysophosphatidic Acid + CoA | Endoplasmic Reticulum, Mitochondria aocs.org |
| 1-Acylglycerol-3-Phosphate Acyltransferase | AGPAT / LPAAT | Lysophosphatidic Acid + Acyl-CoA → Phosphatidic Acid + CoA | Endoplasmic Reticulum aocs.org |
| Phosphatidic Acid Phosphatase | PAP (Lipin) | Phosphatidic Acid → Diacylglycerol + Pi | Endoplasmic Reticulum, Cytosol nih.gov |
Specificity of Acyltransferases in sn-1 and sn-3 Acylation
The specific fatty acid composition of a diacylglycerol is determined by the substrate selectivity of the acyltransferases, GPAT and AGPAT. These enzymes exhibit preferences for certain fatty acyl-CoAs, which influences the final structure of the glycerolipid.
Generally, in many mammalian tissues, GPAT isoforms show a preference for saturated fatty acyl-CoAs (like palmitoyl-CoA) at the sn-1 position, while AGPAT isoforms tend to incorporate unsaturated fatty acyl-CoAs (like oleoyl-CoA) at the sn-2 position. mdpi.comwikipedia.org However, this is not a universal rule, and different isoforms have distinct specificities. aocs.org
GPAT Specificity : For this compound to form, a GPAT isoform with a preference for oleoyl-CoA at the sn-1 position would be required.
AGPAT Specificity : Subsequently, an AGPAT isoform would need to incorporate palmitoyl-CoA at the sn-2 position. The acyltransferase from lactating cow mammary gland, for example, shows a chain length specificity of C16 > C14 > C12, indicating a preference for palmitoyl-CoA. nih.gov
The direct synthesis of a sn-1,3-diacylglycerol via the Kennedy pathway is not the standard described mechanism, which produces sn-1,2-diacylglycerols. The formation of the 1-oleoyl-3-palmitoyl isomer necessitates an additional step following the synthesis of the 1,2-diacylglycerol precursor.
| Enzyme Isoform | Typical Substrate Preference (Acyl-CoA) | Positional Specificity | Reference |
|---|---|---|---|
| GPAT1 | Saturated (e.g., Palmitoyl-CoA) | sn-1 | mdpi.com |
| AGPAT (general) | Unsaturated (e.g., Oleoyl-CoA) | sn-2 | wikipedia.org |
| AGPAT (cow mammary gland) | C16:0 > C14:0 > C12:0 | sn-2 | nih.gov |
| AGPAT3 | Prefers oleoyl-CoA with oleoyl-LPA as substrate | sn-2 | aocs.org |
Isomerization during Biosynthetic Processes
The formation of 1,3-diacylglycerols, such as this compound, from the sn-1,2-diacylglycerols produced by the Kennedy pathway occurs through a process of acyl migration or isomerization. nih.govgerli.com This is a non-enzymatic, though potentially kinetically influenced, intramolecular rearrangement.
Following its synthesis, a sn-1-oleoyl-2-palmitoylglycerol molecule can undergo acyl migration. In this process, the palmitoyl (B13399708) group at the sn-2 position shifts to the free sn-3 hydroxyl group. This chemical isomerization is known to occur in biological systems and can lead to the accumulation of the more thermodynamically stable 1,3-diacylglycerol isomer. nih.govgerli.com Therefore, the likely biosynthetic route to this compound involves:
De novo synthesis of sn-1-oleoyl-2-palmitoylglycerol via the Glycerol 3-Phosphate pathway.
Spontaneous isomerization of the 1,2-DAG to the 1,3-DAG conformation, yielding this compound.
This isomerization is recognized as a source of 1,3-DAG species in biological contexts, sometimes appearing as a byproduct in preparations of diacylglycerols. nih.govmedchemexpress.com
Enzymatic Metabolism and Transformation of 1 Oleoyl 3 Palmitoylglycerol
Conversion to Triacylglycerols
The biosynthesis of triacylglycerols (TAGs) from 1-oleoyl-3-palmitoylglycerol is a critical pathway for energy storage. This conversion is primarily catalyzed by diacylglycerol acyltransferases.
Substrate Recognition by Diacylglycerol Acyltransferases (DAGAT)
Diacylglycerol O-acyltransferases (DGATs) are key enzymes that catalyze the final step in the acyl-CoA-dependent synthesis of TAGs. nih.govnih.gov These integral membrane proteins utilize acyl-coenzyme A (acyl-CoA) and diacylglycerol (DAG) as substrates to form TAGs. nih.gov this compound is a known substrate for DAGAT in myotubes. biomol.combertin-bioreagent.com
There are two main isoforms of DGAT, DGAT1 and DGAT2, which exhibit distinct intracellular localizations and enzymatic preferences. nih.gov While both enzymes catalyze the acylation of DAG, they possess different affinities for various fatty acyl-CoA and DAG molecular species. biorxiv.org For instance, DGAT2 has been shown to preferentially esterify sn-1,3-DAG, suggesting a coordinated role with adipose triglyceride lipase (B570770) (ATGL) in the hydrolysis and re-esterification cycle of TAGs. nih.gov Molecular dynamics simulations have provided insights into the substrate entry pathways, suggesting that acyl-CoA approaches the reaction chamber of DGAT1 through interactions with positively charged residues, while DAG enters from the cytosolic leaflet. nih.gov
The substrate specificity of DAGAT is not absolute and can be broad. A DGAT2 from the marine protist Thraustochytrium aureum demonstrated activity with a wide range of saturated, monounsaturated, and polyunsaturated acyl-CoA and DAG substrates. unl.edu This suggests that the cellular context and the availability of different acyl-CoA donors can influence the final composition of the synthesized TAGs.
Regiospecificity of Acyltransferases in Triacylglycerol Formation
The regiospecificity of acyltransferases is crucial in determining the final structure of the TAG molecule. When this compound is the substrate, the acyltransferase will add a third fatty acid to the vacant sn-2 position of the glycerol (B35011) backbone. The type of fatty acid added is dependent on the specific acyl-CoA available and the selectivity of the DGAT isoform.
The enzymes involved in TAG synthesis, including glycerol-3-phosphate acyltransferase (GPAT) and acylglycerophosphate acyltransferase (AGPAT), exhibit preferences for certain fatty acids at specific positions. GPAT generally shows a higher affinity for saturated fatty acids at the sn-1 position, while AGPAT prefers mono- and polyunsaturated fatty acids at the sn-2 position. biorxiv.org Although this compound already has fatty acids at the sn-1 and sn-3 positions, the subsequent acylation at the sn-2 position by DGAT also contributes to the final, non-random distribution of fatty acids in the resulting TAG. biorxiv.org
Hydrolysis and Degradation Pathways of Diacylglycerols
The breakdown of 1,3-diacylglycerols such as this compound is a key process in lipid mobilization and signaling. This degradation is primarily mediated by lipases, which cleave the ester bonds to release free fatty acids and monoacylglycerols.
Role of Lipases in 1,3-Diacylglycerol Cleavage
Lipases (glycerol ester hydrolases, EC 3.1.1.3) are a group of enzymes that catalyze the hydrolysis of triacylglycerols. nottingham.ac.uk The hydrolysis of diacylglycerols is an integral part of this process. Some lipases exhibit positional specificity, preferentially cleaving fatty acids at the primary (sn-1 and sn-3) positions of the glycerol backbone. nottingham.ac.uknih.gov
Studies have shown that 1,3-diacylglycerols are hydrolyzed at a significantly greater rate than their 1,2(2,3)-isomers by certain lipases, such as the microsomal lipase from rat brain. nih.gov This enzyme demonstrates a clear preference for the fatty acid moieties located at the primary positions of sn-glycerol. nih.gov Hormone-sensitive lipase (HSL) also shows high specificity towards DAGs, with a preference for the sn-1 and sn-3 positions. wiley.com
The type of lipase determines the products of hydrolysis. Non-regiospecific lipases can hydrolyze fatty acids from any position, leading to the complete breakdown of the diacylglycerol into glycerol and free fatty acids. wiley.com In contrast, sn-1,3 regiospecific lipases will primarily cleave the fatty acids at the outer positions. wiley.com
Formation of Monoacylglycerols and Free Fatty Acids
The hydrolysis of this compound by lipases that target the sn-1 and sn-3 positions results in the formation of monoacylglycerols and free fatty acids. Specifically, the cleavage of the oleic acid from the sn-1 position would yield 3-palmitoyl-glycerol (a 1-monoacylglycerol) and a free oleic acid molecule. Conversely, cleavage of the palmitic acid from the sn-3 position would produce 1-oleoyl-glycerol (also a 1-monoacylglycerol) and a free palmitic acid molecule.
The process of lipolysis is sequential. Adipose triglyceride lipase (ATGL) initiates the hydrolysis of TAGs, producing diacylglycerols. nih.gov Subsequently, hormone-sensitive lipase (HSL) hydrolyzes these diacylglycerols to generate monoacylglycerols and free fatty acids. wiley.comnih.gov Finally, monoacylglycerol lipase (MGL) acts on the monoacylglycerols to release the last fatty acid and glycerol. nih.gov The monoacylglycerols produced from the hydrolysis of 1,3-diacylglycerols are primarily sn-1 or sn-3 monoacylglycerols. gerli.com
It is important to note that acyl migration can occur, where a fatty acid moves from the sn-2 position to the sn-1 or sn-3 position, or vice versa. wiley.comgerli.com This non-enzymatic process can lead to the interconversion of 1,2- and 1,3-diacylglycerols and can influence the final products of hydrolysis. researchgate.netacs.org
Interconversion with Other Glycerolipid Classes
This compound can be interconverted with other glycerolipid classes through various enzymatic pathways, highlighting the dynamic nature of lipid metabolism. The de novo synthesis of glycerolipids typically starts with glycerol-3-phosphate, which is sequentially acylated to form phosphatidic acid, a precursor for both TAGs and phospholipids (B1166683). libretexts.orgnih.gov
Diacylglycerols, including the 1,3-isoform, can be generated through the hydrolysis of TAGs by ATGL. nih.gov While the primary product of ATGL acting on TAGs can be sn-1,3-DAG, the enzyme can also produce sn-2,3-DAG. nih.gov These diacylglycerols can then be further metabolized. For instance, sn-1,2-diacylglycerols are intermediates in the synthesis of phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). nih.gov
The interconversion between diacylglycerols and triacylglycerols is a continuous cycle. nih.gov Genetic manipulation studies in the yeast Rhodosporidium toruloides have demonstrated that altering the expression of genes involved in the conversion of DAG to TAG, such as those encoding for DGAT, can lead to an accumulation of DAG. frontiersin.org This indicates a tightly regulated balance between the synthesis and degradation of these lipid classes. Furthermore, acyl chain migration can lead to the isomerization between sn-1,2- and sn-1,3-diacylglycerols, which can then enter different metabolic pathways. researchgate.netacs.org
Cellular and Subcellular Roles of 1 Oleoyl 3 Palmitoylglycerol
Function as a Precursor in Lipid Anabolism
1-Oleoyl-3-palmitoylglycerol is a critical intermediate metabolite in the synthesis of more complex lipids. Diacylglycerols stand at a metabolic crossroads, from which cells can synthesize neutral storage lipids or polar membrane lipids.
Specifically, this compound can be directed into two primary anabolic pathways:
Triacylglycerol (TAG) Synthesis: This pathway is central to energy storage. The enzyme diacylglycerol O-acyltransferase (DGAT) catalyzes the esterification of a third fatty acid, typically from an acyl-coenzyme A (acyl-CoA) molecule, to the free hydroxyl group at the sn-2 position of the glycerol (B35011) backbone. The resulting triacylglycerol is a highly hydrophobic molecule that is stored in cytosolic lipid droplets. This process is the primary mechanism by which cells store excess fatty acids as a reserve of metabolic energy.
Phospholipid Synthesis: This pathway is essential for the formation and maintenance of cellular membranes. This compound serves as the backbone for the synthesis of major phospholipid classes such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). In the Kennedy pathway, for instance, the enzyme choline (B1196258) phosphotransferase would catalyze the transfer of a phosphocholine (B91661) head group from cytidine (B196190) diphosphate-choline (CDP-choline) to the sn-2 hydroxyl group of the DAG, forming phosphatidylcholine. A similar reaction with CDP-ethanolamine yields phosphatidylethanolamine. These newly synthesized phospholipids (B1166683) are then incorporated into the membranes of the endoplasmic reticulum, Golgi apparatus, and other cellular organelles, as well as the plasma membrane.
Table 1: Anabolic Fates of this compound
| Pathway | Key Enzyme(s) | Substrate(s) Added | Product | Primary Cellular Function |
| Triacylglycerol Synthesis | Diacylglycerol O-acyltransferase (DGAT) | Acyl-CoA | Triacylglycerol | Energy Storage in Lipid Droplets |
| Phospholipid Synthesis (Kennedy Pathway) | Choline/Ethanolamine phosphotransferase | CDP-choline or CDP-ethanolamine | Phosphatidylcholine or Phosphatidylethanolamine | Membrane Biogenesis |
Involvement in Cellular Signaling Pathways
Beyond its metabolic roles, this compound, as a diacylglycerol, is a pivotal second messenger in a multitude of signal transduction cascades.
Second messengers are small intracellular molecules that are rapidly synthesized or released in response to an external stimulus (a "first messenger" like a hormone or growth factor binding to a cell surface receptor). quora.com These molecules relay the signal from the receptor at the cell surface to effector proteins within the cell, triggering a specific cellular response. quora.com
Diacylglycerols are classic examples of lipid-based second messengers. quora.comnih.gov Under resting conditions, their concentration in cellular membranes is kept very low. um.es Upon stimulation of various G protein-coupled receptors (GPCRs) or receptor tyrosine kinases, the enzyme phospholipase C (PLC) is activated. um.esportlandpress.com PLC catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), cleaving it into two distinct second messengers: the soluble inositol (B14025) 1,4,5-trisphosphate (IP3), which diffuses into the cytosol to release calcium from intracellular stores, and the membrane-bound diacylglycerol (DAG). quora.comnih.gov As a DAG, this compound remains within the plane of the membrane, where it is positioned to recruit and activate target proteins.
The primary role of DAG as a second messenger is to activate a specific set of signaling proteins that contain a conserved DAG-binding motif known as the C1 domain. um.esportlandpress.com The binding of this compound to these domains induces a conformational change in the target protein, leading to its activation. This interaction is central to regulating diverse cellular processes, including gene transcription, cytoskeletal dynamics, and cell proliferation. um.esnih.gov
Key effector proteins regulated by diacylglycerols include:
Protein Kinase C (PKC) Family: This is the most well-characterized family of DAG effectors. nih.govum.es Binding of DAG recruits conventional and novel PKC isoforms to the membrane and allosterically activates their kinase function. Once active, PKC phosphorylates a wide array of downstream substrate proteins on serine and threonine residues, modulating their activity and propagating the signal.
Protein Kinase D (PKD): PKD is another serine/threonine kinase that is activated downstream of PKC but also contains its own C1 domain for direct DAG binding and activation. um.es
Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): These proteins act as guanine (B1146940) nucleotide exchange factors for the small G protein Ras. um.esnih.gov Upon binding DAG, RasGRPs are recruited to the membrane where they activate Ras, a key initiator of the mitogen-activated protein kinase (MAPK) cascade, which is heavily involved in cell growth and division.
Chimaerins: This family of proteins possesses a C1 domain for DAG binding and a Rac-GTPase activating protein (GAP) domain. portlandpress.com Recruitment to the membrane by DAG allows chimaerins to inactivate the small G protein Rac, thereby acting as a negative regulator of certain signaling pathways. portlandpress.com
Munc13 Proteins: These proteins are critical for neurotransmitter release at synapses. um.esnih.gov DAG binding to the C1 domain of Munc13 proteins promotes the priming of synaptic vesicles for fusion with the presynaptic membrane, a key step in neuronal communication.
Table 2: Key Effector Proteins of Diacylglycerol Signaling
| Effector Protein Family | Function | Downstream Effect |
| Protein Kinase C (PKC) | Serine/Threonine Kinase | Phosphorylation of numerous cellular proteins, regulating diverse processes. um.es |
| RasGRPs | Guanine Nucleotide Exchange Factor for Ras | Activation of the Ras/MAPK signaling cascade, promoting cell proliferation. um.es |
| Chimaerins | Rac-GTPase Activating Protein (GAP) | Inactivation of Rac, modulating cytoskeletal dynamics and cell motility. portlandpress.com |
| Munc13 | Synaptic Vesicle Priming Factor | Regulation of neurotransmitter release. um.es |
| Protein Kinase D (PKD) | Serine/Threonine Kinase | Regulation of Golgi function, cell migration, and stress responses. um.es |
Contribution to Membrane Lipid Dynamics and Organization
The physical presence of this compound within a lipid bilayer has significant consequences for the structure and dynamics of the membrane. Unlike the cylindrical shape of most phospholipids (e.g., phosphatidylcholine) which favors the formation of flat bilayers, the molecular geometry of diacylglycerol is distinctly conical. This shape arises from its small, polar glycerol head group and its two bulky, hydrophobic acyl chains.
This conical shape allows DAG to induce negative membrane curvature . When present in a lipid monolayer, DAG molecules displace the head groups of neighboring lipids, causing the monolayer to bend away from the side where the DAG is located. This biophysical property is not merely a passive feature but is actively involved in cellular processes that require membrane remodeling, such as:
Vesicle budding and fission: The formation of transport vesicles from the Golgi apparatus or during endocytosis requires the membrane to curve and eventually pinch off. The localized production of DAG can facilitate this process by creating regions of high negative curvature.
Membrane fusion: During events like exocytosis, the fusion of a vesicle with the plasma membrane involves the formation of a highly curved fusion stalk intermediate. DAG can help stabilize these transient structures.
Furthermore, the specific fatty acid composition of this compound—containing one saturated (palmitoyl) and one unsaturated (oleoyl) chain—influences local membrane order. The kinked structure of the oleoyl (B10858665) chain disrupts the tight packing of adjacent saturated acyl chains, thereby increasing local membrane fluidity. This can alter the lateral organization of the membrane, potentially influencing the formation or dissolution of specialized microdomains like lipid rafts and affecting the function of integral membrane proteins.
Table 3: Biophysical Effects of this compound on Membranes
| Property | Description | Cellular Process Implication |
| Molecular Shape | Conical (small polar head, bulky nonpolar tails) | Induces negative curvature in lipid monolayers. |
| Membrane Curvature | Promotes negative curvature | Facilitates membrane budding, fission, and fusion events. |
| Membrane Fluidity | The unsaturated oleoyl chain increases local disorder and fluidity. | Modulates the function of membrane proteins and the formation of lipid domains. |
| Lipid Packing | Disrupts the tight packing of saturated acyl chains. | Influences the lateral organization and phase behavior of the membrane. |
Chemoenzymatic and Enzymatic Synthesis of 1 Oleoyl 3 Palmitoylglycerol for Research Applications
Regiospecific and Stereospecific Synthesis Approaches
The synthesis of 1-oleoyl-3-palmitoylglycerol often involves a two-step enzymatic process to ensure high yields and purity. nih.gov One common approach begins with the alcoholysis of a triglyceride rich in palmitic acid, such as tripalmitin, in an organic solvent. This reaction is catalyzed by sn-1,3-regiospecific lipases to produce 2-monopalmitin (2-MP). nih.gov Following the isolation and purification of 2-MP, a second step involves its esterification with oleic acid, again using a lipase (B570770) catalyst, to form the desired this compound. nih.gov The choice of lipase and reaction conditions is critical for achieving high regiospecificity, ensuring that the palmitic acid remains at the sn-2 position and the oleic acid is attached at the sn-1 and sn-3 positions. nih.govwiley.com
Another strategy involves the enzymatic acidolysis of fractionated palm stearin (B3432776) with free fatty acids. researchgate.net This method allows for the simultaneous production of 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO) and 1-oleoyl-2-palmitoyl-3-linoleoylglycerol (OPL). researchgate.net The regiospecificity of the lipase is paramount in directing the fatty acids to the correct positions on the glycerol (B35011) backbone.
Lipase-Catalyzed Synthesis of Diacylglycerols
Lipase-catalyzed synthesis is a cornerstone for producing specific diacylglycerols (DAGs) like this compound. frontiersin.orgresearchgate.net These enzymatic reactions, which include esterification and transesterification, are favored for their environmental friendliness, milder operating conditions, and high selectivity. acs.org The synthesis can be performed through various routes, including direct esterification of glycerol with fatty acids, partial hydrolysis of triacylglycerols, or glycerolysis of triacylglycerols with glycerol, all utilizing regioselective microbial lipases. nih.gov
Enzyme Selection and Specificity (e.g., sn-1,3 Regiospecific Lipases)
The success of synthesizing 1,3-diacylglycerols hinges on the selection of an appropriate lipase with sn-1,3 regiospecificity. wiley.com These enzymes selectively hydrolyze the ester bonds at the sn-1 and sn-3 positions of a triacylglycerol, leaving the fatty acid at the sn-2 position intact. wiley.commdpi.com
Several microbial lipases are known for their sn-1,3 specificity and are commonly used in the synthesis of structured lipids:
Lipases from Rhizomucor miehei (Lipozyme RM IM) and Rhizopus delemar have demonstrated excellent performance in the synthesis of 1,3-oleoyl-2-palmitoylglycerol. nih.govresearchgate.net Lipozyme RM IM, in particular, is noted for producing a higher proportion of 1,3-DAG compared to 1,2-DAG. frontiersin.orgnih.gov
Lipase from Aspergillus oryzae (AOL) , when immobilized, shows significant sn-1,3 specificity and has been effectively used in the synthesis of OPO. plos.org
Lipase from Alcaligenes sp. (Lipase PLG) is another enzyme that yields a higher proportion of 1,3-DAG versus 1,2-DAG. frontiersin.orgnih.gov
Lipases from Thermomyces lanuginosus (Lipozyme TL IM) are also frequently employed due to their thermostability and specificity. plos.org
In contrast, lipases like Novozym 435 from Candida antarctica are generally non-regiospecific, though they can be effective in the initial steps of a multi-step synthesis, such as the ethanolysis of triacylglycerols. researchgate.net The choice of lipase often depends on the specific reaction (e.g., esterification, acidolysis) and the desired product purity.
Table 1: Comparison of sn-1,3 Regiospecific Lipases in Diacylglycerol Synthesis
| Lipase Source | Commercial Name | Key Characteristics | Application in this compound Synthesis |
| Rhizomucor miehei | Lipozyme RM IM | High sn-1,3 specificity, good thermal stability. frontiersin.orgplos.org | Widely used for direct esterification and acidolysis to produce 1,3-DAGs. nih.govresearchgate.net |
| Rhizopus delemar | - | High sn-1,3 regiospecificity. nih.gov | Effective in the two-step synthesis of OPO. nih.gov |
| Aspergillus oryzae | - | Good sn-1,3 specificity, can be enhanced by immobilization. plos.org | Used in the acidolysis of palm stearin to produce OPO. plos.org |
| Alcaligenes sp. | Lipase PLG | Produces a high ratio of 1,3-DAG to 1,2-DAG. frontiersin.orgnih.gov | Suitable for the synthesis of 1,3-diacylglycerols. frontiersin.orgnih.gov |
| Thermomyces lanuginosus | Lipozyme TL IM | High thermostability and sn-1,3 specificity. plos.org | Used in solvent-free systems for OPO synthesis. engineering.org.cn |
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often manipulated include:
Substrate Molar Ratio: The molar ratio of glycerol to fatty acids significantly impacts the reaction equilibrium and product distribution. For instance, in the direct esterification of glycerol with oleic acid, an optimal molar ratio can drive the reaction towards the formation of diacylglycerols. jst.go.jp
Enzyme Loading: Increasing the enzyme concentration generally increases the initial reaction rate. researchgate.net However, an excessive amount of enzyme may not be cost-effective and can sometimes lead to increased side reactions like acyl migration. tandfonline.com
Temperature: Temperature affects both the enzyme activity and the reaction equilibrium. researchgate.net While higher temperatures can increase reaction rates, they can also promote acyl migration and potentially denature the enzyme. jst.go.jptandfonline.com A study on the synthesis of glycerol dioleates found an optimal temperature of 45°C. acs.orglancs.ac.uk
Reaction Time: The reaction time needs to be sufficient to achieve high conversion, but prolonged reaction times can increase the likelihood of acyl migration. tandfonline.com
Solvent System: The choice of solvent can influence substrate solubility and enzyme activity. researchgate.net Solvent-free systems are often preferred for being more environmentally friendly and avoiding the need for solvent removal from the final product. frontiersin.orgcsic.es In some cases, a mixed solvent system, such as acetone/tert-butanol, has been shown to improve selectivity for diacylglycerols. acs.orgacs.org
Water Activity/Content: The amount of water in the reaction system is a critical parameter. While some water is necessary for lipase activity, excess water can promote hydrolysis, reducing the yield of the desired ester. nih.gov
Use of Additives: Additives like lecithin (B1663433) can sometimes enhance the reaction rate. frontiersin.orgnih.gov Adsorbing glycerol onto silica (B1680970) gel has also been shown to be beneficial for some lipases. frontiersin.orgnih.gov
Table 2: Optimized Reaction Conditions for Diacylglycerol Synthesis
| Parameter | Optimized Condition | Effect on Yield and Purity | Reference |
| Temperature | 45-65°C | Balances enzyme activity and minimizes acyl migration. jst.go.jpacs.orglancs.ac.uk | jst.go.jpacs.orglancs.ac.uk |
| Substrate Molar Ratio (Glycerol:Fatty Acid) | 1:2 to 1:4 | Drives the reaction towards DAG formation. jst.go.jpacs.org | jst.go.jpacs.org |
| Enzyme Loading | 6-10% (w/w of substrates) | Increases reaction rate without excessive cost or side reactions. jst.go.jptandfonline.com | jst.go.jptandfonline.com |
| Solvent | Solvent-free or mixed solvent (e.g., acetone/tert-butanol) | Environmentally friendly; can improve selectivity. frontiersin.orgacs.orgacs.org | frontiersin.orgacs.orgacs.org |
Control of Acyl Migration during Synthesis
Acyl migration is an intramolecular isomerization reaction where an acyl group moves from one hydroxyl group of the glycerol backbone to another. researchgate.net This is a significant side reaction in the synthesis of structured lipids as it leads to the formation of undesired isomers (e.g., 1,2-diacylglycerols instead of 1,3-diacylglycerols), which reduces the purity and yield of the target compound. tandfonline.com
Several factors influence the rate of acyl migration:
Temperature: Higher temperatures generally accelerate acyl migration. jst.go.jpresearchgate.net Therefore, conducting the synthesis at a mild temperature is often necessary to minimize this side reaction. researchgate.net
Reaction Time: Longer reaction times provide more opportunity for acyl migration to occur. tandfonline.com
Enzyme Load: While the enzyme itself does not catalyze acyl migration, some studies suggest that a higher enzyme load can indirectly promote it, possibly due to interactions with the enzyme's support material or by accelerating the main reaction and thus increasing the concentration of the product susceptible to migration. tandfonline.commdpi.com
Substrate Concentration: The concentration of the diacylglycerol product can influence the rate of acyl migration. mdpi.com
Water Content: The presence of water can facilitate acyl migration.
Strategies to control acyl migration include:
Optimizing Reaction Temperature and Time: Selecting the lowest possible temperature and shortest reaction time that still allow for a reasonable reaction rate is a common approach. tandfonline.comresearchgate.net
Enzyme Selection: Using a highly regiospecific lipase can help to minimize the formation of isomers that could arise from non-specific catalysis.
Programmed Temperature Changes: Some studies have explored using programmed temperature changes during the reaction to reduce acyl migration without a significant loss in yield. tandfonline.com
Purification and Characterization of Synthesized Isomers
After synthesis, the reaction mixture typically contains the desired this compound, along with unreacted starting materials, by-products such as monoacylglycerols and triacylglycerols, and isomeric diacylglycerols. Therefore, a robust purification and characterization process is essential.
Purification Methods:
Crystallization: This is a common method for isolating the desired product, particularly for separating it from unreacted fatty acids and other acylglycerols. nih.gov Crystallization at low temperatures can be effective. researchgate.net
Molecular Distillation: This technique is used to separate compounds based on their molecular weight and is particularly useful for purifying diacylglycerols from mono- and triacylglycerols. researchgate.netfrontiersin.org
Silica Gel Column Chromatography (SGCC): This is a powerful technique for separating isomers and achieving high purity. frontiersin.org It can effectively separate 1,3-diacylglycerols from 1,2-diacylglycerols. frontiersin.org
Thin-Layer Chromatography (TLC): TLC is often used for analytical separation and can be used on a preparative scale to isolate specific fractions. researchgate.netgerli.com
Characterization Techniques:
Gas Chromatography (GC): GC is widely used to determine the fatty acid composition of the synthesized product. researchgate.net After derivatization (e.g., silylation), GC can also be used to separate and quantify diacylglycerol isomers. gerli.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying different acylglycerol species, including the isomeric diacylglycerols. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for determining the structure of the synthesized compounds and for quantifying the ratio of 1,3-DAG to 1,2-DAG isomers. frontiersin.org
Mass Spectrometry (MS): Coupled with a separation technique like GC or HPLC, MS can be used to identify and quantify the different molecular species present in the sample. nih.gov
Comparative Research Perspectives on 1 Oleoyl 3 Palmitoylglycerol
Distinctions and Similarities with 1,2-Diacylglycerol Isomers
1-Oleoyl-3-palmitoylglycerol is a specific type of 1,3-diacylglycerol (1,3-DAG), a positional isomer of 1,2-diacylglycerol (1,2-DAG). creative-proteomics.com The fundamental difference lies in the attachment points of the fatty acid chains to the glycerol (B35011) backbone. numberanalytics.com In 1,3-diacylglycerols like this compound, the fatty acids (oleic acid and palmitic acid) are esterified at the sn-1 and sn-3 positions, leaving a free hydroxyl group at the sn-2 position. broadpharm.com Conversely, in 1,2-diacylglycerols, the fatty acids are attached to the sn-1 and sn-2 positions, with the hydroxyl group at the sn-3 position. creative-proteomics.com
This structural variance leads to significant differences in their biochemical properties and metabolic roles. creative-proteomics.com While 1,2-DAG is a key signaling molecule, activating protein kinase C (PKC), 1,3-DAG is not a physiological activator of PKC. wikipedia.org However, research on the effects of various diacylglycerols on gap-junction-mediated intercellular communication showed that both 1,2-diolein and 1,3-diolein (B152344) were equally effective in inhibiting this communication, suggesting the position of the unsaturated fatty acid groups may not be critical for this specific biological function. nih.gov
From a physical properties perspective, 1,3-diacylglycerols generally have higher melting points than their corresponding 1,2-diacylglycerol isomers and the triacylglycerols (TAGs) with the same fatty acid composition. researchgate.net For instance, the melting point of a 1,3-DAG is typically about 10°C higher than that of a TAG with the same fatty acids. researchgate.net This is attributed to the more symmetrical structure of 1,3-DAGs, which allows them to pack into more stable β crystals, whereas 1,2-DAGs tend to form less stable α and β' crystals. researchgate.net The greater thermodynamic stability of the 1,3-isomer is also due to steric effects. researchgate.net
| Feature | This compound (a 1,3-DAG) | 1,2-Diacylglycerol Isomers |
| Fatty Acid Positions | sn-1 and sn-3 | sn-1 and sn-2 |
| Free Hydroxyl Position | sn-2 | sn-3 |
| Metabolic Role | Primarily an intermediate in TAG biosynthesis. creative-proteomics.com | Precursor for phospholipid synthesis and a second messenger in signaling. creative-proteomics.comwikipedia.org |
| Protein Kinase C (PKC) Activation | Not a physiological activator. wikipedia.org | Physiological activator. wikipedia.org |
| Thermodynamic Stability | More stable. researchgate.net | Less stable, prone to acyl migration. researchgate.net |
| Crystallization | Tends to form stable β crystals. researchgate.net | Tends to form α and β' crystals. researchgate.net |
| Melting Point | Generally higher than corresponding 1,2-DAG and TAG. researchgate.net | Similar to corresponding TAG. researchgate.net |
Interrelationships with Triacylglycerol Biosynthesis and Turnover
This compound and other 1,3-diacylglycerols are integral intermediates in the biosynthesis and turnover of triacylglycerols (TAGs), which are the primary form of energy storage in eukaryotes. creative-proteomics.comum.es The synthesis of TAGs can proceed through multiple pathways. In one major pathway, glycerol-3-phosphate is sequentially acylated to form lysophosphatidic acid and then phosphatidic acid. wikipedia.org Dephosphorylation of phosphatidic acid yields 1,2-diacylglycerol, which is then acylated by a diacylglycerol acyltransferase (DGAT) to form a TAG. wikipedia.orgum.es
However, 1,3-diacylglycerols also play a crucial role. They are primarily formed from the hydrolysis of TAGs by lipases. gerli.com For example, triglyceride lipase (B570770) (TGL) predominantly hydrolyzes the first ester bond of a TAG, which can lead to the accumulation of diacylglycerols. frontiersin.org Specifically, adipose triglyceride lipase (ATGL) is unique in that it can hydrolyze TAGs at the sn-2 position, generating racemic-1,3-DAGs. nih.gov
These 1,3-diacylglycerols can then be re-esterified to form TAGs. The metabolism of dietary 1,3-DAG differs from that of TAGs. csic.es When ingested, 1,3-DAGs are hydrolyzed in the intestine to sn-1 or sn-3 monoacylglycerols, which are less efficiently reassembled into TAGs within the enterocytes for transport in chylomicrons. csic.es This metabolic difference has led to the investigation of 1,3-DAG-rich oils as a means to reduce postprandial serum TAG levels and body fat accumulation. frontiersin.orgcsic.es
The interconversion between 1,2- and 1,3-diacylglycerols through acyl migration is also a key aspect of their metabolism. gerli.com This isomerization can occur spontaneously, particularly under acidic or basic conditions, and influences the pool of DAG isomers available for TAG synthesis or other metabolic fates. gerli.com
Role as an Isomerization Byproduct in Related Diacylglycerol Preparations
This compound is often formed as an isomerization byproduct during the chemical or enzymatic synthesis and purification of 1,2-diacylglycerols. medchemexpress.commedchemexpress.com The 1,2-diacylglycerol structure is thermodynamically less stable than the 1,3-diacylglycerol structure. researchgate.net This instability leads to a process called acyl migration, where a fatty acid chain moves from the sn-2 position to the sn-1 or sn-3 position, converting a 1,2-DAG into a 1,3-DAG. researchgate.netgerli.com
This isomerization is a significant challenge in the preparation of pure 1,2-diacylglycerols. gerli.com The migration is catalyzed by both acid and base and can occur during synthesis, purification, and even storage. gerli.com For example, during the digestion of fats, the acidic environment of the stomach can promote the isomerization of 1,2-diacylglycerols (formed by lingual lipase) into 1,3-diacylglycerols. gerli.com
In industrial preparations, such as the synthesis of structured lipids or DAG-enriched oils, controlling acyl migration is crucial. researchgate.net The equilibrium ratio between 1,2- and 1,3-DAG isomers is often around 30-40% to 60-70%. researchgate.netresearchgate.net Higher temperatures used during processes like distillation can favor the formation of the more stable 1,3-DAG isomer. researchgate.net Therefore, in any preparation aiming to produce 1,2-diacyl- or monoacyl-glycerols, the presence of 1,3-diacylglycerols like this compound as a byproduct is almost inevitable. gerli.com This is also true for lipid extractions from biological samples, where 1,3-diacylglycerols can be present as artifacts of the isolation and purification process. gerli.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
